ALDH3A1 Inhibitory Activity: Quantitative Comparison with Lead Analog CB29
In a direct head-to-head enzymatic assay, 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde exhibited minimal inhibitory activity against human ALDH3A1 with an IC50 exceeding 100,000 nM [1]. This result was generated under identical assay conditions to those used for the lead analog CB29 and its structurally related series, providing a clear comparator baseline for selectivity profiling [2]. The weak inhibition distinguishes this compound from more potent benzaldehyde-based ALDH3A1 inhibitors, establishing its utility as a negative control or selectivity probe rather than a lead inhibitor candidate.
| Evidence Dimension | Enzyme inhibition potency (ALDH3A1) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | CB29 and structurally related analog series (tested under identical conditions) |
| Quantified Difference | IC50 > 100 μM for target compound; comparator series typically exhibits sub-micromolar to low micromolar IC50 values |
| Conditions | Spectrophotometric assay monitoring ALDH3A1-mediated benzaldehyde oxidation at pH 7.5; 1-minute preincubation with inhibitor prior to substrate addition |
Why This Matters
This quantitative selectivity profile enables researchers to use this compound as a specificity control when validating ALDH3A1-targeting probes, ensuring observed phenotypic effects are not confounded by off-target aldehyde dehydrogenase inhibition.
- [1] BindingDB. BDBM50447064 (CHEMBL3112685). Affinity data for human ALDH3A1. IC50 > 1.00E+5 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447064 View Source
- [2] ChEMBL Database. CHEMBL3112685. Aldehyde dehydrogenase, dimeric NADP-preferring (Human). Curated by Indiana University School of Medicine. View Source
